molecular formula C13H19NO5 B14408777 Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate CAS No. 84972-11-2

Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate

Cat. No.: B14408777
CAS No.: 84972-11-2
M. Wt: 269.29 g/mol
InChI Key: UEASBQDKIMZJDT-UHFFFAOYSA-N
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Description

Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate is a chemical compound that features a carbamate group attached to a 3,4,5-trimethoxyphenyl ring. The 3,4,5-trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate typically involves the reaction of 3,4,5-trimethoxyphenol with isocyanates under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group can bind to various enzymes and receptors, modulating their activity. This compound has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

CAS No.

84972-11-2

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

propan-2-yl N-(3,4,5-trimethoxyphenyl)carbamate

InChI

InChI=1S/C13H19NO5/c1-8(2)19-13(15)14-9-6-10(16-3)12(18-5)11(7-9)17-4/h6-8H,1-5H3,(H,14,15)

InChI Key

UEASBQDKIMZJDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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